
1-Tridecanol, mixt. with 1-dodecanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tridecanol, mixed with 1-dodecanol, is a combination of two fatty alcohols. 1-Tridecanol has the chemical formula C₁₃H₂₈O and is a colorless fatty alcohol that turns white when solid . Both compounds are used in various industrial applications, including the manufacture of surfactants, lubricants, and plasticizers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Tridecanol and 1-dodecanol can be synthesized through the hydrogenation of fatty acids or fatty acid esters derived from natural sources such as coconut oil and palm kernel oil . The hydrogenation process involves the reduction of the carbonyl group in fatty acids to form the corresponding alcohols. This reaction typically requires a catalyst, such as nickel or palladium, and is carried out under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of these fatty alcohols involves the extraction of fatty acids from natural oils, followed by their hydrogenation. The process is optimized to achieve high yields and purity of the desired alcohols. The resulting fatty alcohols are then purified through distillation to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
1-Tridecanol and 1-dodecanol undergo various chemical reactions, including:
Oxidation: Both alcohols can be oxidized to form the corresponding fatty acids.
Substitution: Both alcohols can undergo substitution reactions to form esters, ethers, and other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., nickel, palladium)
Substitution: Acyl chlorides, alkyl halides, acid anhydrides
Major Products Formed
Oxidation: Fatty acids (e.g., tridecanoic acid, dodecanoic acid)
Reduction: Alkanes (e.g., tridecane, dodecane)
Substitution: Esters, ethers, and other derivatives
Wissenschaftliche Forschungsanwendungen
1-Tridecanol and 1-dodecanol have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of surfactants, lubricants, and plasticizers
Biology: Studied for their antibacterial and antifungal properties.
Industry: Employed in the
Eigenschaften
CAS-Nummer |
39388-31-3 |
|---|---|
Molekularformel |
C25H54O2 |
Molekulargewicht |
386.7 g/mol |
IUPAC-Name |
dodecan-1-ol;tridecan-1-ol |
InChI |
InChI=1S/C13H28O.C12H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14;1-2-3-4-5-6-7-8-9-10-11-12-13/h14H,2-13H2,1H3;13H,2-12H2,1H3 |
InChI-Schlüssel |
HUCOHYQOIQLHGT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCO.CCCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Butan-2-yl)oxy]-2-nitrobenzene](/img/structure/B14660050.png)
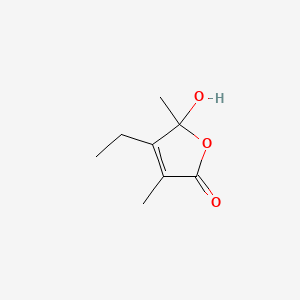
![3-[5-(4-Methylphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14660057.png)
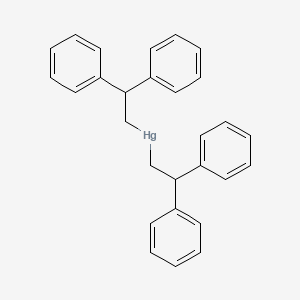

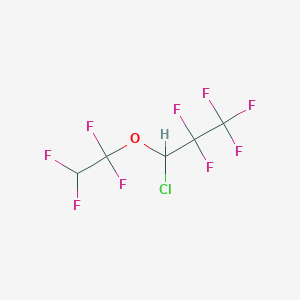
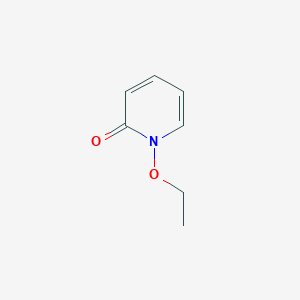
![2,4-Diamino-5-[[3,4-dichlorophenyl]thio]quinazoline](/img/structure/B14660091.png)
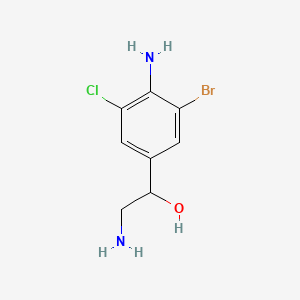

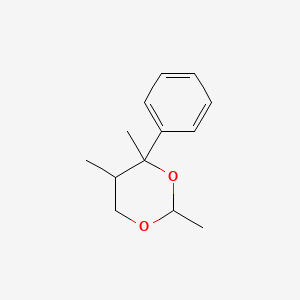
![2-Ethylnaphtho[1,2-B]thiophene](/img/structure/B14660109.png)
![1-Chloro-4-({4-[(4-methylphenyl)sulfanyl]but-2-yn-1-yl}oxy)benzene](/img/structure/B14660120.png)

